molecular formula C16H13NO4S2 B281183 4-(Acetylamino)-1-naphthyl 2-thiophenesulfonate

4-(Acetylamino)-1-naphthyl 2-thiophenesulfonate

Cat. No. B281183
M. Wt: 347.4 g/mol
InChI Key: NANCARLVZPLJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)-1-naphthyl 2-thiophenesulfonate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as ATS, and it is a member of the naphthalenesulfonate family. ATS is a white powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of ATS is not fully understood. However, several studies have suggested that it works by inhibiting various enzymes and signaling pathways in cells. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ATS has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphatases. It has also been found to alter the expression of various genes in cells.

Advantages and Limitations for Lab Experiments

ATS has several advantages as a research tool. It is a highly sensitive fluorescent probe that can detect low concentrations of biological molecules. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, ATS also has some limitations. It is not very stable under certain conditions, and its photobleaching properties can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on ATS. Some of these include:
1. Development of Novel Anticancer Agents: ATS has shown promising results as an anticancer agent. Future research could focus on developing novel ATS derivatives with improved anticancer activity.
2. Development of ATS-Based Fluorescent Probes: ATS has excellent fluorescent properties, making it a valuable tool in biological research. Future research could focus on developing novel ATS-based fluorescent probes with improved sensitivity and selectivity.
3. Development of ATS-Based Photodynamic Therapy: ATS has shown promising results as a photodynamic therapy agent. Future research could focus on developing novel ATS derivatives with improved photodynamic activity.
Conclusion:
In conclusion, 4-(Acetylamino)-1-naphthyl 2-thiophenesulfonate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its unique properties make it a valuable tool in biological research, and it has shown promising results as an anticancer agent and a photodynamic therapy agent. Future research could focus on developing novel ATS derivatives with improved properties for various applications.

Synthesis Methods

The synthesis of ATS involves the reaction of 4-aminonaphthalene-1-sulfonic acid with acetic anhydride to form 4-acetamidonaphthalene-1-sulfonic acid. This intermediate is then reacted with thiophene-2-sulfonyl chloride to form ATS.

Scientific Research Applications

ATS has been extensively studied for its potential applications in various scientific fields. Some of the significant areas of research include:
1. Fluorescent Probes: ATS is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids. Its unique fluorescent properties make it a valuable tool in biological research.
2. Anticancer Agents: ATS has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Several studies have suggested that ATS could be a potential candidate for cancer therapy.
3. Photodynamic Therapy: ATS has also been studied for its potential use in photodynamic therapy. It has been found to have excellent photodynamic activity, which makes it a promising candidate for the treatment of various diseases.

properties

Molecular Formula

C16H13NO4S2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-acetamidonaphthalen-1-yl) thiophene-2-sulfonate

InChI

InChI=1S/C16H13NO4S2/c1-11(18)17-14-8-9-15(13-6-3-2-5-12(13)14)21-23(19,20)16-7-4-10-22-16/h2-10H,1H3,(H,17,18)

InChI Key

NANCARLVZPLJEK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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